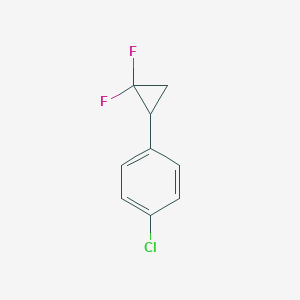
1-Chloro-4-(2,2-difluorocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-difluorocyclopropyl)benzene is an organic compound with the molecular formula C9H7ClF2 This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a difluorocyclopropyl group
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-difluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1-chloro-4-vinylbenzene with difluorocarbene, generated in situ from a difluoromethylene precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide and a phase-transfer catalyst like 18-crown-6 to enhance the yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-Chloro-4-(2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, leading to the formation of the corresponding cyclopropylbenzene derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation.
Scientific Research Applications
1-Chloro-4-(2,2-difluorocyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, including polymers and agrochemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-difluorocyclopropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Chloro-4-(2,2-difluorocyclopropyl)benzene can be compared with other similar compounds such as 1-chloro-4-(trifluoromethyl)benzene and 1-chloro-4-(2,2-dibromocyclopropyl)benzene. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the difluorocyclopropyl group in this compound imparts unique properties, such as increased stability and specific biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C9H7ClF2 |
|---|---|
Molecular Weight |
188.60 g/mol |
IUPAC Name |
1-chloro-4-(2,2-difluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H7ClF2/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
InChI Key |
PDSPOOKYQKWOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















